3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide
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Description
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide is a useful research compound. Its molecular formula is C24H22F3N5O and its molecular weight is 453.469. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Heterocyclic compounds, particularly those related to pyridazine analogs, have been synthesized and structurally analyzed to understand their potential pharmaceutical importance. For example, the synthesis, structure analysis, and theoretical calculations of compounds like 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine have been conducted. These studies involve spectroscopic techniques and X-ray diffraction (XRD) to confirm the synthesized compounds' structure. Such research lays the groundwork for understanding the structural and electronic properties of these compounds, which are crucial for their potential applications in medicinal chemistry (Sallam et al., 2021).
Biological Activities and Pharmaceutical Applications
Research on heterocyclic compounds has extended into exploring their biological activities, including antimicrobial, antifungal, and antiproliferative effects. For instance, novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings to explore their binding energies with target proteins, showing moderate to good antimicrobial and antioxidant activity (Flefel et al., 2018). Additionally, compounds like [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have been prepared and evaluated for their antiproliferative activity, demonstrating potential in inhibiting the proliferation of endothelial and tumor cells (Ilić et al., 2011).
Properties
IUPAC Name |
3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[[4-(trifluoromethyl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O/c1-15-3-6-18(13-16(15)2)20-9-10-21-29-30-22(32(21)31-20)11-12-23(33)28-14-17-4-7-19(8-5-17)24(25,26)27/h3-10,13H,11-12,14H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBKUIANRALRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=CC=C(C=C4)C(F)(F)F)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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